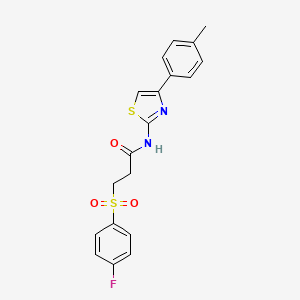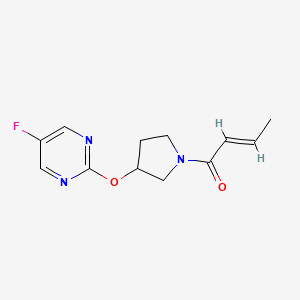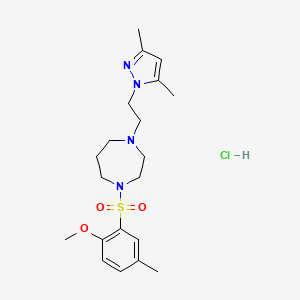![molecular formula C12H13BrN2O2 B2488371 tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 1222809-40-6](/img/structure/B2488371.png)
tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl derivatives, including compounds structurally related to tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, often involves complex reactions that include the formation of Schiff base compounds through coupling processes. For example, Çolak et al. (2021) outlined a synthesis method that begins with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leading to compounds characterized by FTIR, 1H, and 13C NMR spectroscopy, and X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).
Molecular Structure Analysis
The molecular and crystal structure of related compounds is critical in understanding the behavior and reactivity of tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. X-ray crystallography provides insights into the molecular conformation, showcasing how intramolecular hydrogen bonding stabilizes the structure, as demonstrated in the study by Çolak et al. (2021), where compound 2a exhibited two O—H⋯N and O—H⋯O intramolecular hydrogen bonds (Çolak et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl derivatives are diverse and include processes like the nitrile anion cyclization strategy described by Chung et al. (2005), which showcases the potential for creating disubstituted pyrrolidines, indicative of the versatility in the chemical manipulation of tert-butyl-containing compounds (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, can be inferred from studies on similar compounds. For instance, the synthesis and crystalline properties of tert-butyl derivatives reveal the influence of substituents on molecular packing and interaction forces within crystals, providing a basis for predicting the behavior of tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate in various solvents and conditions (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Chemical Properties Analysis
The reactivity and stability of tert-butyl derivatives are critical in their application. Studies, such as the one by Sasaki et al. (2020), demonstrate the synthesis and functionalization of highly substituted pyrrolidinones, showcasing the chemical properties and potential reactivity pathways of tert-butyl-containing compounds (Sasaki, Tokuhara, Ohba, Okabe, Nakayama, Nakagawa, Skene, Hoffman, Zou, & Yoshida, 2020).
Wissenschaftliche Forschungsanwendungen
Cascade Reactions and Cyclization
- tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate demonstrates potential in cascade reactions. Ivanov (2020) describes its role in the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyridines through anionic cascade recyclization processes (Ivanov, 2020).
Synthesis and Characterization
- The compound is pivotal in synthesizing various derivatives. Çolak et al. (2021) utilized it in synthesizing and characterizing 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, highlighting its versatility in chemical synthesis (Çolak et al., 2021).
Palladium-Catalyzed Coupling
- In a study by Wustrow and Wise (1991), this compound underwent palladium-catalyzed coupling reactions with substituted arylboronic acids, illustrating its application in complex organic syntheses (Wustrow & Wise, 1991).
Green Synthesis Methods
- Zhang et al. (2013) demonstrated its use in green chemistry, employing it for the synthesis of derivatives using ionic liquids as green media (Zhang et al., 2013).
Synthesis Optimization for Receptor Agonists
- Jarugu et al. (2018) focused on optimizing its synthesis as an intermediate for nicotinic acetylcholine receptor agonists, emphasizing its role in medicinal chemistry (Jarugu et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 6-bromopyrrolo[3,2-c]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-5-4-8-7-14-10(13)6-9(8)15/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVUYSVJZHVOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CN=C(C=C21)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)
![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)
![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2488294.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2488298.png)
![2-(4-Butoxyphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2488299.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488308.png)

![{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2488311.png)